molecular formula C16H15IO B1324069 4-Iodo-4'-isopropylbenzophenone CAS No. 951887-06-2

4-Iodo-4'-isopropylbenzophenone

Cat. No. B1324069
M. Wt: 350.19 g/mol
InChI Key: LAOFRFKWAPHIJX-UHFFFAOYSA-N
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Description

4-Iodo-4’-isopropylbenzophenone is a chemical compound with the molecular formula C16H15IO . It is used in various chemical reactions and has been the subject of several studies .

Scientific Research Applications

Crystal Structure Analysis

  • Supramolecular Equivalence : 4-Iodo-4'-isopropylbenzophenone, in the form of 4-(4′-Iodo)phenoxyaniline, has been studied for its isostructural properties with bromo, chloro, and ethynyl derivatives. This research provides insights into the structural dynamics of these compounds (Dey & Desiraju, 2004).

Organic Synthesis and Catalysis

  • Catalyst for Oxidative Cleavage : It has been used as a catalyst in the conversion of tetrahydrofuran-2-methanols to γ-lactones. This process is significant in organic synthesis due to its high reactivity and ease of separation (Yakura et al., 2018).

Electrophilic Cyclization

  • Synthesis of Selenophene Derivatives : The compound has been used in the synthesis of 2,3-dihydroselenophenes from homopropargyl selenides, showcasing its utility in electrophilic cyclization processes (Schumacher et al., 2010).

Labeling in Biological Molecules

  • Traceless Staudinger Ligation : In the context of labeling biologically active molecules, 4-iodobenzoate derivatives of the compound have been used in traceless Staudinger ligation. This technique is crucial for studying pharmacologically relevant molecules (Mamat & Köckerling, 2014).

Photocyclization in Chiral Synthesis

  • Absolute Asymmetric Synthesis : The compound's derivatives have been employed in absolute asymmetric photocyclization, which is a critical method in chiral synthesis and single-crystal-to-single-crystal transformations (Koshima et al., 2005).

Analytical Chemistry

  • Detection of Iodide : The compound has been used in derivatization and high-performance liquid chromatography for the sensitive detection of iodide, illustrating its application in analytical chemistry (Verma et al., 1992).

Enhancement in Chemiluminescence

  • Luminol-Based Assays : Derivatives like 4-iodophenol have enhanced the sensitivity of luminol-based immunodot and Western blotting assays, demonstrating the compound's utility in biochemical analysis (Kuroda et al., 2000).

Polyvalent Iodine Chemistry

  • Oxidizing Properties : The role of polyvalent iodine compounds, including derivatives of 4-Iodo-4'-isopropylbenzophenone, in organic synthesis has been emphasized, particularly their oxidizing properties and environmental friendliness (Zhdankin & Stang, 2008).

Novel Fluorescent Switches

  • Photochromic Properties : The compound has been integrated into fluorescent switches, demonstrating its role in the development of photoresponsive materials (Golovkova et al., 2005).

properties

IUPAC Name

(4-iodophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFRFKWAPHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224588
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-4'-isopropylbenzophenone

CAS RN

951887-06-2
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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